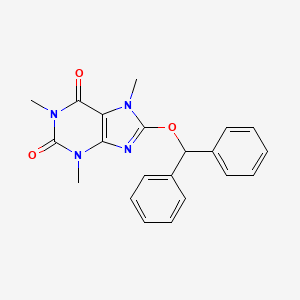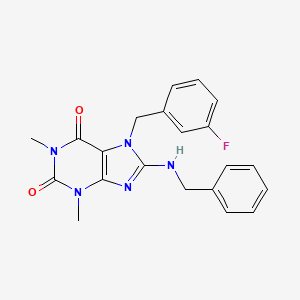
8-(diphenylmethoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
描述
8-(diphenylmethoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as DPMX, is a chemical compound with potential applications in scientific research. DPMX is a purine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用机制
DPMX exerts its effects by binding to the adenosine A1 receptor and preventing the binding of adenosine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor and a downstream effect on various physiological processes. DPMX has also been shown to have some activity at other adenosine receptor subtypes, although its potency at these receptors is lower than at the A1 receptor.
Biochemical and Physiological Effects:
DPMX has a range of biochemical and physiological effects, many of which are related to its activity at the adenosine A1 receptor. DPMX has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive processes such as learning and memory. DPMX has also been shown to have anti-inflammatory effects, which may be related to its activity at the adenosine A2A receptor. Additionally, DPMX has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a therapeutic agent for pain management.
实验室实验的优点和局限性
One of the main advantages of using DPMX in laboratory experiments is its high potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. Additionally, DPMX is relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using DPMX is that it is not very water-soluble, which can make it difficult to administer in some experimental settings. Additionally, DPMX has relatively low bioavailability, which may limit its usefulness in some applications.
未来方向
There are many potential future directions for research involving DPMX. One area of interest is in the development of novel therapeutics for pain management based on the analgesic effects of DPMX. Another area of interest is in the study of the adenosine A1 receptor and its role in various physiological processes. Additionally, there may be potential applications for DPMX in the treatment of inflammatory disorders and cognitive dysfunction. Further research is needed to fully explore the potential of DPMX in these and other areas.
科学研究应用
DPMX has been used in scientific research to study a variety of biological processes. One of the main applications of DPMX is in the study of adenosine receptors, which are involved in a range of physiological processes such as sleep, inflammation, and pain. DPMX is a potent antagonist of the adenosine A1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
属性
IUPAC Name |
8-benzhydryloxy-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-23-16-18(24(2)21(27)25(3)19(16)26)22-20(23)28-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLBPOINAUFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3534614.png)
![2,6-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3534629.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3534630.png)
![4-(benzylthio)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3534641.png)

![N-(3-acetylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3534660.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534661.png)
![1-{N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3534666.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3534681.png)
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534684.png)
![1-(4-bromobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534702.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534716.png)
